molecular formula C18H26N2O B2359964 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one CAS No. 1421501-38-3

1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one

Cat. No.: B2359964
CAS No.: 1421501-38-3
M. Wt: 286.419
InChI Key: AJPWTWYGUAVPTQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one is represented by the formula C18H26N2O . More detailed information about its structure can be found on databases like PubChem .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It provides information about the compound’s structure, chemical names, classification, and more .

Scientific Research Applications

Central Nervous System Receptor Affinity

Research has shown the promise of derivatives similar to "1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one" in interacting with central nervous system receptors. For instance, derivatives have been synthesized starting from proteinogenic amino acids like (S)-serine, demonstrating interaction with σ1-receptors, indicating potential applications in the development of treatments targeting the central nervous system (Beduerftig, Weigl, & Wünsch, 2001).

Antimicrobial and Anticancer Evaluation

Compounds bearing structural similarities have been evaluated for their in vitro antimicrobial and anticancer potentials, with some displaying higher antifungal and anticancer potential than standard drugs. This suggests that derivatives of "this compound" could be leveraged for developing new antimicrobial and anticancer agents (Saini et al., 2014).

Safety and Hazards

Information about the safety and hazards of 1-(2-Benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one can be found in databases like PubChem . It provides toxicity information, safety/hazards details, and more .

Properties

IUPAC Name

1-(2-benzyl-4-cyclopropylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-2-6-18(21)20-12-11-19(16-9-10-16)14-17(20)13-15-7-4-3-5-8-15/h3-5,7-8,16-17H,2,6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPWTWYGUAVPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1CC2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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